molecular formula C8H9Cl2NO2 B13461548 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride

Cat. No.: B13461548
M. Wt: 222.07 g/mol
InChI Key: AUOKVRIBWWJLBL-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-benzodioxane, which undergoes chlorination to introduce the chlorine atom at the 7th position.

    Amination: The chlorinated intermediate is then subjected to amination, where an amine group is introduced at the 5th position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and other derivatives.

    Substitution Products: Various substituted benzodioxin derivatives.

Scientific Research Applications

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
  • 6-Chloro-1,3-benzodioxol-5-amine
  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Comparison:

  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
  • 6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with different substitution patterns. It may have different chemical and biological properties.
  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains additional chlorine atoms and a benzamide group, leading to different reactivity and potential applications.

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H

InChI Key

AUOKVRIBWWJLBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)N.Cl

Origin of Product

United States

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